![molecular formula C10H9ClN2O2 B1288904 Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 287384-84-3](/img/structure/B1288904.png)

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

概要

説明

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound that is part of a broader class of pyrrolopyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals. The compound itself serves as an intermediate in the synthesis of more complex molecules, which can exhibit a range of biological activities.

Synthesis Analysis

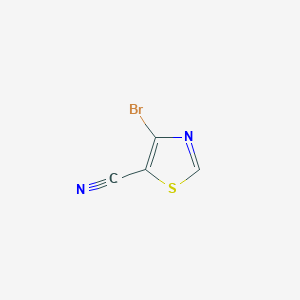

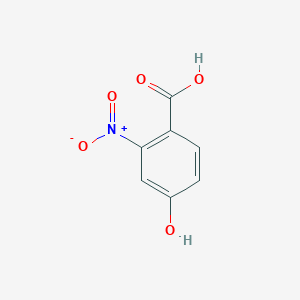

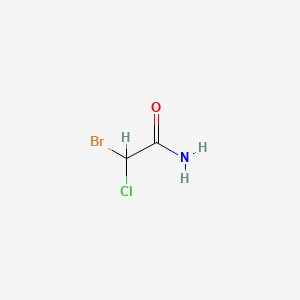

The synthesis of related pyrrolopyridine derivatives often involves the reaction of various starting materials with nucleophilic reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into pyrano[2,3-b]pyridine derivatives using different reagents such as malononitrile and acetic anhydride . Another related synthesis involves the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine, leading to the formation of pyrrole derivatives . These methods highlight the versatility of nucleophilic substitution reactions in constructing the pyrrolopyridine core.

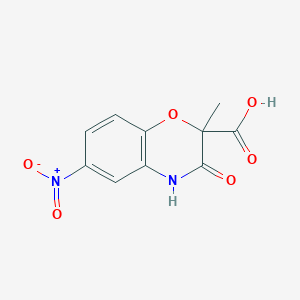

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives can be elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined by single-crystal X-ray diffraction, revealing two independent molecules in the asymmetric unit . Such structural analyses are crucial for understanding the conformation and potential reactivity of these compounds.

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with O-nucleophiles to afford phenoxymethyl and methoxymethyl derivatives, and with N-nucleophiles to provide dihydropyrrolo[3,4-c]pyridin-3-ones . Additionally, reactions with ammonia and primary amines yield substituted dihydropyrrolo[3,4-c]pyridin-7-ones . These reactions demonstrate the reactivity of the chloromethyl group in facilitating nucleophilic substitution.

Physical and Chemical Properties Analysis

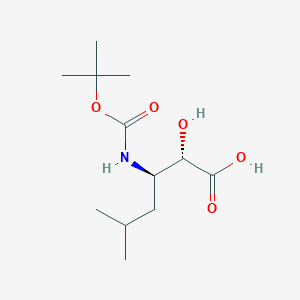

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. For example, the presence of substituents such as tert-butyl, ethyl, and methoxy groups can affect the compound's thermal stability, solubility, and reactivity . The intramolecular hydrogen bonding observed in some derivatives can also impact their chemical behavior and interaction with other molecules . Understanding these properties is essential for the development of new compounds with desired characteristics for specific applications.

科学的研究の応用

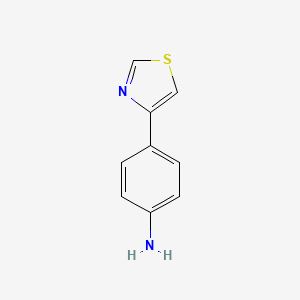

Chemistry and Properties of Pyrrolopyridine Derivatives

A comprehensive review of the chemistry and properties of pyrrolopyridine derivatives highlights their significance across various branches of chemistry. These compounds, including 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), demonstrate a wide range of properties such as spectroscopic characteristics, structures, magnetic properties, as well as biological and electrochemical activity. The review suggests potential areas of investigation for unknown analogues, indicating a promising avenue for research into Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and related compounds (Boča, Jameson, & Linert, 2011).

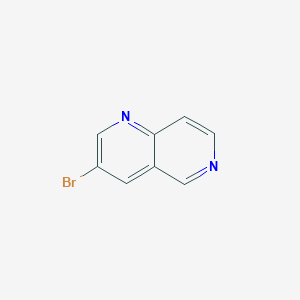

Kinase Inhibitors and Pyrazolo[3,4-b]pyridine

Another area of exploration is the development of kinase inhibitors, where pyrazolo[3,4-b]pyridine serves as a versatile scaffold due to its ability to bind to the hinge region of kinases in multiple modes. This scaffold is utilized in patents from several companies and universities, targeting a broad range of kinase activities. Given the structural similarities, Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate could similarly be a focus for novel inhibitor designs, highlighting the potential for drug discovery and development (Wenglowsky, 2013).

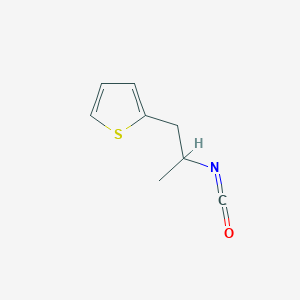

Pyrrolidine Derivatives in Drug Discovery

Further investigation into pyrrolidine, a related heterocyclic compound, reveals its widespread application in medicinal chemistry for developing treatments for human diseases. The inclusion of the pyrrolidine ring in molecules enhances pharmacophore exploration, stereochemistry, and three-dimensional coverage. This review suggests that derivatives, including those related to pyrrolopyridine structures, are crucial in designing compounds with selective biological activity, pointing towards potential research and application areas for Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Li Petri et al., 2021).

特性

IUPAC Name |

ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-6-3-4-8(11)13-9(6)12-7/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOFYLZHQBTQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619126 | |

| Record name | Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

CAS RN |

287384-84-3 | |

| Record name | Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)

![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)